molecular formula C15H21NO2 B2710772 Tert-butyl 2-(cyclobutylamino)benzoate CAS No. 2248417-70-9

Tert-butyl 2-(cyclobutylamino)benzoate

Cat. No.: B2710772
CAS No.: 2248417-70-9
M. Wt: 247.338
InChI Key: AGRRNDXFQYJMDY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclobutylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group and a cyclobutylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for tert-butyl 2-(cyclobutylamino)benzoate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the tert-butyl group.

    Reduction: Reduction reactions can target the ester or amine functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate core or the cyclobutylamino group.

Common Reagents and Conditions:

    Oxidation: Reagents like tert-butyl hydroperoxide.

    Reduction: Catalysts such as palladium on carbon (Pd-C) for hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzoates or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its unique structural features.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutylamino)benzoate involves its interaction with molecular targets through its functional groups. The ester and amine functionalities can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated by its ability to form hydrogen bonds, coordinate with metal ions, and undergo redox reactions.

Comparison with Similar Compounds

    Tert-butyl 2-(cyclopropylamino)benzoate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    Tert-butyl 2-(cyclohexylamino)benzoate: Contains a cyclohexyl group, leading to different steric and electronic properties.

Uniqueness:

  • The cyclobutyl group in tert-butyl 2-(cyclobutylamino)benzoate provides unique steric hindrance and electronic effects compared to cyclopropyl and cyclohexyl analogs.
  • This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl 2-(cyclobutylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-4-5-10-13(12)16-11-7-6-8-11/h4-5,9-11,16H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRNDXFQYJMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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